molecular formula C12H17N B14708898 (2E)-3,3-Dimethyl-N-phenylbutan-2-imine CAS No. 13114-20-0

(2E)-3,3-Dimethyl-N-phenylbutan-2-imine

Katalognummer: B14708898
CAS-Nummer: 13114-20-0
Molekulargewicht: 175.27 g/mol
InChI-Schlüssel: JMAYGWLEUGWVPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3-dimethyl-N-phenylbutan-2-imine is an organic compound with the molecular formula C12H17N. It belongs to the class of imines, which are characterized by the presence of a carbon-nitrogen double bond (C=N). This compound is notable for its structural features, including a phenyl group attached to the nitrogen atom and two methyl groups at the 3-position of the butan-2-imine backbone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-N-phenylbutan-2-imine typically involves the condensation of a primary amine with a ketone or aldehyde. One common method is the reaction of 3,3-dimethylbutan-2-one with aniline (phenylamine) under acidic conditions to facilitate the formation of the imine bond. The reaction can be represented as follows:

3,3-dimethylbutan-2-one+aniline3,3-dimethyl-N-phenylbutan-2-imine+H2O\text{3,3-dimethylbutan-2-one} + \text{aniline} \rightarrow \text{3,3-dimethyl-N-phenylbutan-2-imine} + \text{H}_2\text{O} 3,3-dimethylbutan-2-one+aniline→3,3-dimethyl-N-phenylbutan-2-imine+H2​O

Industrial Production Methods

In an industrial setting, the production of 3,3-dimethyl-N-phenylbutan-2-imine may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts, such as acid catalysts, can enhance the reaction rate and selectivity. Additionally, purification steps like distillation or recrystallization are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3,3-dimethyl-N-phenylbutan-2-imine undergoes various chemical reactions, including:

    Oxidation: The imine can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction of the imine can yield the corresponding amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or peracids can be used for oxidation.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Electrophilic reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Oximes or nitriles.

    Reduction: Corresponding amine.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Wissenschaftliche Forschungsanwendungen

3,3-dimethyl-N-phenylbutan-2-imine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3,3-dimethyl-N-phenylbutan-2-imine involves its interaction with molecular targets through the imine group. The C=N bond can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,3-dimethylbutan-2-imine: Lacks the phenyl group, resulting in different reactivity and applications.

    N-phenylbutan-2-imine: Lacks the two methyl groups at the 3-position, affecting its steric and electronic properties.

    3,3-dimethyl-N-methylbutan-2-imine: Substitutes the phenyl group with a methyl group, altering its chemical behavior.

Uniqueness

3,3-dimethyl-N-phenylbutan-2-imine is unique due to the presence of both the phenyl group and the two methyl groups at the 3-position

Eigenschaften

CAS-Nummer

13114-20-0

Molekularformel

C12H17N

Molekulargewicht

175.27 g/mol

IUPAC-Name

3,3-dimethyl-N-phenylbutan-2-imine

InChI

InChI=1S/C12H17N/c1-10(12(2,3)4)13-11-8-6-5-7-9-11/h5-9H,1-4H3

InChI-Schlüssel

JMAYGWLEUGWVPG-UHFFFAOYSA-N

Kanonische SMILES

CC(=NC1=CC=CC=C1)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.